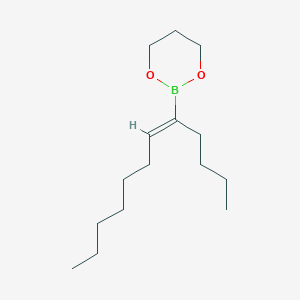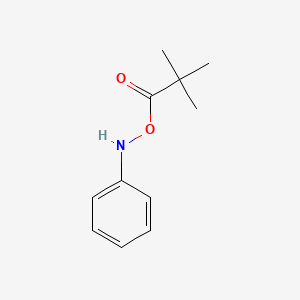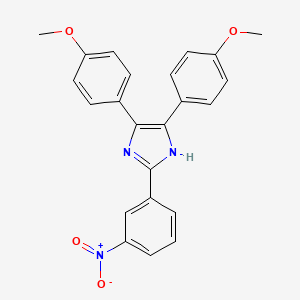![molecular formula C12H16BrNO4S B14302612 N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine CAS No. 116393-46-5](/img/no-structure.png)
N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine is a synthetic organic compound characterized by the presence of a bromobutan-2-yl group attached to a benzene ring, which is further connected to a sulfonyl group and glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine typically involves multiple steps, starting with the preparation of the bromobutan-2-yl benzene intermediate. This intermediate can be synthesized through the bromination of butan-2-yl benzene using bromine or N-bromosuccinimide (NBS) under radical conditions . The resulting bromobutan-2-yl benzene is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine to form the sulfonyl derivative . Finally, the glycine moiety is introduced through an amide coupling reaction using glycine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and sulfonylation steps, as well as automated systems for amide coupling to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutan-2-yl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation at the butan-2-yl group to form corresponding ketones or carboxylic acids.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides.
Aplicaciones Científicas De Investigación
N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial growth by interfering with the synthesis of folate, a crucial cofactor for DNA replication and cell division.
Anti-inflammatory and Anticancer Activity: The compound modulates signaling pathways involved in inflammation and cell proliferation, leading to reduced inflammation and inhibition of cancer cell growth.
Comparación Con Compuestos Similares
N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine can be compared with other similar compounds:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar antimicrobial and anticancer properties but with a different core structure.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Shares the sulfonyl and bromophenyl groups but has a valine residue instead of glycine.
Propiedades
| 116393-46-5 | |
Fórmula molecular |
C12H16BrNO4S |
Peso molecular |
350.23 g/mol |
Nombre IUPAC |
2-[[4-(4-bromobutan-2-yl)phenyl]sulfonylamino]acetic acid |
InChI |
InChI=1S/C12H16BrNO4S/c1-9(6-7-13)10-2-4-11(5-3-10)19(17,18)14-8-12(15)16/h2-5,9,14H,6-8H2,1H3,(H,15,16) |
Clave InChI |
PAXANRVZGBDBKF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCBr)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)


